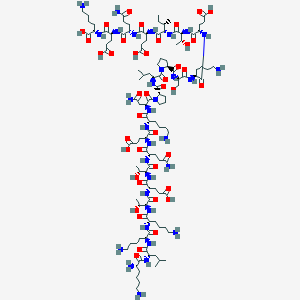
Methyl 2-(3-aminopropoxy)benzoate hydrochloride
Descripción general
Descripción
“Methyl 2-(3-aminopropoxy)benzoate hydrochloride” is a chemical compound with the molecular formula C11H15NO3.HCl . It has a molecular weight of 245.71 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15NO3.ClH/c1-8(12)7-15-10-5-3-4-9(6-10)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación
1. Organic Chemistry and Molecular Synthesis
Methyl 2-(3-aminopropoxy)benzoate hydrochloride is involved in various organic synthesis processes. For instance, it plays a role in the cyclization reactions leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Additionally, its derivatives are used in the selective benzoylation of protected ribonucleosides, facilitating the synthesis of oligoribonucleotides (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
2. Pharmaceutical Research
In the pharmaceutical domain, compounds related to this compound are being explored. For example, ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride has been characterized as a potential treatment for preterm labor (Croci, Cecchi, Marini, et al., 2007).
3. Material Science and Spectroscopy
The compound and its variants have applications in materials science. For instance, studies on methyl-para-hydroxy benzoate, a related compound, indicate its potential as an organic nonlinear optical material. Amino acid doping in these crystals has been shown to enhance their nonlinear optical properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).
4. Analytical Chemistry
Methyl benzoate, another related compound, is used in dispersive liquid–liquid microextraction as a non-halogenated solvent. This approach facilitates the preconcentration of copper(II) and other elements, demonstrating its utility in analytical chemistry (Kagaya & Yoshimori, 2012).
Safety and Hazards
“Methyl 2-(3-aminopropoxy)benzoate hydrochloride” is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and avoiding ingestion and inhalation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Propiedades
IUPAC Name |
methyl 2-(3-aminopropoxy)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-5-2-3-6-10(9)15-8-4-7-12;/h2-3,5-6H,4,7-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXXGONHFAJVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















